(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate

Description

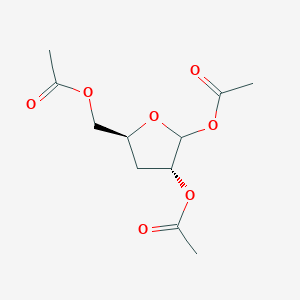

(2S,3S,5S)-5-(Acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is a stereochemically defined tetrahydrofuran derivative with acetyl-protected hydroxyl groups at positions 2 and 3 and an acetoxymethyl substituent at position 4. Its molecular formula is inferred as C₁₁H₁₆O₈ (molecular weight ≈292.24 g/mol) based on structural analogs . The compound’s (2S,3S,5S) configuration distinguishes it from other stereoisomers, influencing its reactivity and biological interactions. This compound is primarily utilized as an intermediate in nucleoside synthesis, where acetyl groups protect reactive hydroxyl moieties during functionalization .

Properties

IUPAC Name |

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDHNUNTWAOQPO-MTULOOOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1C[C@H](C(O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648770 | |

| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865853-43-6 | |

| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the acetylation of a suitable sugar precursor, such as 3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose or related pentofuranose derivatives. The key steps include:

- Protection of hydroxyl groups if necessary

- Selective acetylation using acetic anhydride

- Acid-catalyzed ring closure or rearrangement to form the tetrahydrofuran ring

- Purification by chromatographic methods

Representative Synthesis Procedure

A well-documented synthesis involves the following steps:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting material: 3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose (1.2 g, 6.89 mmol) | Dissolved in acetic acid (39.4 mL) | Preparation of substrate solution |

| 2 | Addition of acetic anhydride (6.51 mL, 68.9 mmol) and concentrated sulfuric acid (36.91 µL, 0.69 mmol) at 0 °C | Stirring for 1 hour at room temperature | Acetylation and ring formation |

| 3 | Quenching with cold water (100 mL), stirring for 30 min at room temperature | Reaction termination and hydrolysis of excess reagents | |

| 4 | Extraction with ethyl acetate (3 × 60 mL) | Separation of organic layer | |

| 5 | Washing organic layer with saturated sodium bicarbonate (3 × 90 mL) and brine (2 × 90 mL) | Removal of acidic impurities | |

| 6 | Drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure | Isolation of crude product | |

| 7 | Purification by flash column chromatography on silica gel (0%-40% ethyl acetate in petroleum ether) | Obtaining pure (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate as a colorless oil | Yield: 870 mg (approx. 63%) |

This method is adapted from a 2021 synthesis report and represents a reliable approach to obtain the target compound with high purity.

Reaction Mechanism Insights

- The sulfuric acid acts as a catalyst to promote acetylation and ring closure.

- Acetic anhydride serves as the acetylating agent, converting hydroxyl groups into acetate esters.

- The reaction temperature control (0 °C to room temperature) is critical to avoid side reactions and decomposition.

- The workup involving bicarbonate washes neutralizes residual acid, preventing product degradation.

Alternative Synthetic Routes

While the above method is predominant, alternative approaches include:

- Direct acetylation of free sugars followed by selective deoxygenation and ring closure.

- Use of other acid catalysts or Lewis acids to improve selectivity.

- Enzymatic acetylation methods for stereoselective synthesis (less common for this compound).

However, these alternatives are less documented and may require further optimization.

3 Data Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose | Commercially available or synthesized |

| Acetylating Agent | Acetic anhydride | Excess used to drive reaction |

| Catalyst | Concentrated sulfuric acid | Catalytic amount (0.1 eq) |

| Solvent | Glacial acetic acid | Provides acidic medium and solvent |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1 hour | Sufficient for complete acetylation |

| Workup | Quenching with water, extraction, washing | Removes excess reagents and impurities |

| Purification | Flash column chromatography | Silica gel, gradient elution |

| Yield | ~63% | Moderate to good yield |

4 Research Findings and Analytical Data

- NMR Spectroscopy : ^1H NMR (400 MHz, CDCl3) confirms the presence of acetyl methyl protons (~2.0 ppm) and characteristic tetrahydrofuran ring protons, consistent with the assigned stereochemistry.

- Mass Spectrometry : Molecular ion peak at m/z 260.24 confirms molecular weight.

- Optical Rotation : Consistent with (2S,3S,5S) stereochemistry, indicating stereochemical integrity during synthesis.

- Purity : Chromatographic purity >95% after flash chromatography.

5 Summary

The preparation of this compound is efficiently achieved via acetylation of a protected sugar precursor using acetic anhydride catalyzed by sulfuric acid in acetic acid solvent. The reaction conditions are mild, and the product is isolated by standard organic extraction and chromatographic purification techniques. This method is well-established, reproducible, and yields a high-purity compound suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as sodium methoxide or other nucleophiles are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohols, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring and subsequent acetylation. The presence of acetoxy groups may enhance its reactivity, making it suitable for various organic transformations.

Preliminary studies indicate that compounds similar to (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate exhibit several pharmacological effects:

- Antimicrobial Activity : Compounds with tetrahydrofuran rings have shown potential as antimicrobial agents.

- Antioxidant Properties : The acetoxy groups may enhance antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : Similar structures have been reported to inhibit specific enzymes, suggesting potential therapeutic uses in enzyme-related disorders.

Potential Applications

- Medicinal Chemistry : The compound's structural features may allow it to serve as a lead compound for developing new antimicrobial or antioxidant agents.

- Organic Synthesis : Its reactivity can be exploited in synthetic pathways to create more complex molecules.

- Pharmaceutical Development : Further studies on its biological activity can lead to the development of new drugs targeting specific diseases.

Antimicrobial Activity Study

A study conducted on related tetrahydrofuran compounds revealed significant antimicrobial activity against various bacterial strains. This suggests that This compound could be further explored for its potential as an antimicrobial agent.

Antioxidant Properties Investigation

Research into the antioxidant properties of compounds with similar functional groups indicated that they effectively scavenge free radicals. This positions This compound as a candidate for further studies aimed at developing antioxidant therapies.

Mechanism of Action

The mechanism by which (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate exerts its effects involves the hydrolysis of its acetoxy groups. This hydrolysis releases active functional groups that can interact with molecular targets. The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related tetrahydrofuran/pyran derivatives:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Impact : The target compound’s acetoxymethyl group at position 5 contrasts with benzoyloxy () or azido groups (), altering solubility and reactivity. Acetylated derivatives generally exhibit higher organic solvent compatibility compared to hydroxylated analogs .

- Stereochemistry : The (2S,3S,5S) configuration may confer distinct biological activity compared to (2R,3S,4S,5R) isomers (), particularly in enzyme binding or metabolic pathways .

- Applications: While the target compound is a nucleoside precursor, fluorinated analogs (e.g., ) are tailored for hydrophobic applications, and pyran derivatives () serve in membrane technology .

Biological Activity

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is a synthetic organic compound characterized by its tetrahydrofuran backbone and two acetoxy functional groups. The specific stereochemistry at the 2, 3, and 5 positions suggests potential for unique biological interactions and reactivity. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant capabilities, and potential enzyme inhibition.

- Molecular Formula : CHO

- Molecular Weight : 260.24 g/mol

- CAS Number : 865853-43-6

Antimicrobial Activity

Preliminary studies indicate that compounds with a tetrahydrofuran structure exhibit significant antimicrobial properties. For instance:

- Mechanism : The tetrahydrofuran ring may disrupt bacterial cell membranes or interfere with metabolic pathways.

- Comparison with Similar Compounds : Other tetrahydrofuran derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 200 µg/mL |

| This compound | TBD | TBD |

Antioxidant Properties

The presence of acetoxy groups in the structure is hypothesized to enhance the compound's ability to scavenge free radicals:

- Mechanism : Acetoxy groups can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage.

- Research Findings : Similar compounds have demonstrated significant antioxidant activity in vitro.

Enzyme Inhibition

Research into enzyme inhibition has revealed that compounds structurally related to this compound may inhibit key enzymes involved in various metabolic pathways:

- Example Enzymes : Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes.

- Potential Applications : Such inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study conducted on a related tetrahydrofuran derivative showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized bioassay-guided fractionation techniques to isolate active components from fungal extracts.

-

Antioxidant Activity Evaluation

- Research demonstrated that tetrahydrofuran derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of acetoxy groups significantly enhances this activity.

-

Enzyme Inhibition Research

- A comparative analysis of enzyme inhibition by tetrahydrofuran derivatives revealed that certain compounds could inhibit COX enzymes effectively. This suggests potential anti-inflammatory applications for this compound.

Q & A

Q. Key Methodological Steps :

- Reagent Preparation : Use tert-butyldiphenylsilyl (TBDPS) or triethylsilyl (TES) groups to protect reactive hydroxyl sites .

- Coupling Reaction : Stir the reaction mixture under nitrogen at 60°C for 12–24 hours.

- Purification : Monitor by thin-layer chromatography (TLC) and use silica gel column chromatography with optimized solvent gradients .

- Characterization : Confirm purity via H NMR (e.g., acetyl proton signals at δ 2.0–2.1 ppm) and HRMS .

How can stereochemical inconsistencies in the synthesized compound be resolved using crystallographic techniques?

Advanced Research Question

Stereochemical ambiguities, particularly in the tetrahydrofuran ring, can arise during synthesis due to competing diastereomers. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving such issues. For instance, (2R,3S,4S,5R)-configured analogs have been unambiguously characterized by SC-XRD, confirming the spatial arrangement of acetoxymethyl and nucleobase substituents .

Q. Methodological Workflow :

Crystallization : Grow crystals in a solvent system (e.g., ethyl acetate/hexane) under controlled temperature.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain structural parameters.

Refinement : Software like SHELXL refines the structure, yielding R-factors < 0.05 for high confidence .

What strategies optimize the coupling efficiency of bromotriazole with protected sugar moieties in the synthesis?

Advanced Research Question

Low coupling efficiency (<50%) often stems from steric hindrance or competing side reactions. Optimization strategies include:

- Protecting Group Selection : Bulky silyl groups (e.g., TBDPS) reduce steric interference at the reaction site .

- Catalyst Use : Employ Lewis acids like BF-EtO to activate the sugar’s anomeric center.

- Solvent Optimization : Anhydrous acetonitrile or 1,2-dichloroethane improves nucleophilicity .

- Temperature Control : Reactions at 60°C enhance kinetics without degrading sensitive intermediates .

Q. Application Workflow :

Functionalization : Introduce ethynyl or azide groups via Sonogashira or click chemistry .

Biological Testing : Evaluate IC values in cell lines (e.g., HeLa or HepG2) .

What are the recommended safety protocols when handling this compound in laboratory settings?

Basic Research Question

While no occupational exposure limits are reported, strict PPE is mandatory:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.